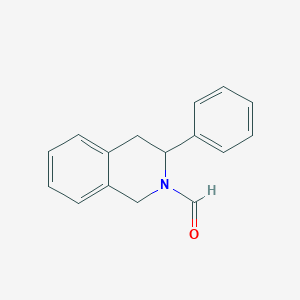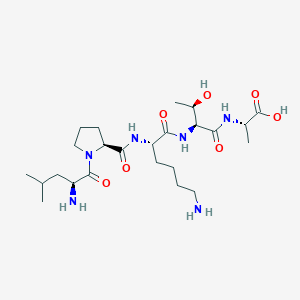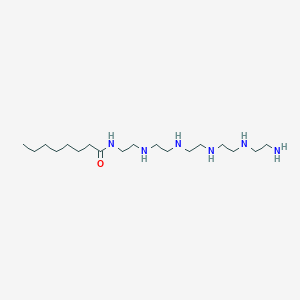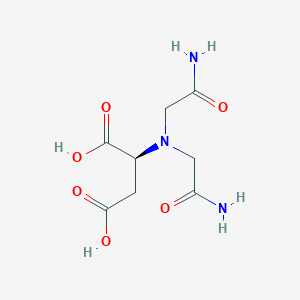
Dimethyl (3-phenylacryloyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-phenylacryloyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylacryloyl moiety. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3-phenylacryloyl)phosphonate can be synthesized through a Michaelis-Arbuzov reaction, where arylmethyl halides react with triethyl phosphite in the presence of a Lewis acid at room temperature . This method provides a straightforward route to obtain the desired phosphonate ester in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-phenylacryloyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylacryloyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacryloyl derivatives.
Applications De Recherche Scientifique
Dimethyl (3-phenylacryloyl)phosphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphonate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and polymer additives.
Mécanisme D'action
The mechanism of action of dimethyl (3-phenylacryloyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the phenylacryloyl moiety, which stabilizes the transition state during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methyl phosphonate
- Diethyl phenylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (3-phenylacryloyl)phosphonate is unique due to its phenylacryloyl group, which imparts distinct reactivity compared to other phosphonates. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
149794-30-9 |
|---|---|
Formule moléculaire |
C11H13O4P |
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H13O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
UNHQSUOJOFJHRW-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)C=CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)


![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)


![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
